molecular formula C10H11NO2 B1446788 3-(Dimethoxymethyl)benzonitrile CAS No. 124283-45-0

3-(Dimethoxymethyl)benzonitrile

Cat. No.: B1446788
CAS No.: 124283-45-0
M. Wt: 177.2 g/mol
InChI Key: BTCNYDXETCMMLH-UHFFFAOYSA-N
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Description

It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most advantageous approaches for synthesizing benzonitrile compounds, including 3-(Dimethoxymethyl)benzonitrile, involves the preparation from benzaldehyde and hydroxylamine hydrochloride. This method is favored due to its mild reaction conditions, low production cost, and potential for industrial-scale application . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Industrial Production Methods: Industrial production methods for this compound often involve the use of green synthesis techniques. These methods utilize ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This approach not only enhances the yield but also makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated over supported palladium catalysts to produce benzylamine, which subsequently undergoes hydrogenolysis to form toluene.

    Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.

    Reduction: Reduction of nitriles using lithium aluminum hydride yields primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, such as the reaction with Grignard reagents to form ketones.

Common Reagents and Conditions:

    Hydrogenation: Supported palladium catalysts (e.g., 5 wt % Pd/C) in a stirred autoclave.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products:

    Benzylamine and Toluene: From hydrogenation and hydrogenolysis.

    Carboxylic Acids: From hydrolysis.

    Primary Amines: From reduction.

    Ketones: From nucleophilic substitution with Grignard reagents.

Scientific Research Applications

3-(Dimethoxymethyl)benzonitrile is a versatile compound with diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

    Biology: The compound’s structure allows for its use in the synthesis of biologically active molecules.

    Industry: The compound is used in material science studies and in the production of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, the compound undergoes a consecutive reaction sequence where it is first hydrogenated to produce benzylamine, which then undergoes hydrogenolysis to form toluene . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

3-(Dimethoxymethyl)benzonitrile can be compared with other similar compounds such as:

    3-Formylchromone: Known for its regio- and stereo-selective reactions.

    2-Dimethoxymethyl-3-methoxypropiononitrile: Studied for its reactions with amidines.

    Quinoline-3-carbaldehyde: Used in similar nucleophilic substitution reactions.

Uniqueness: this compound stands out due to its versatile applications in various fields, its environmentally friendly synthesis methods, and its ability to undergo a wide range of chemical reactions under mild conditions.

Properties

IUPAC Name

3-(dimethoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNYDXETCMMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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